molecular formula C11H13NO2 B13142850 Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester

Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester

Cat. No.: B13142850
M. Wt: 191.23 g/mol
InChI Key: HHGGRKNHLQVIAL-UHFFFAOYSA-N
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Description

Benzoic acid, 4-amino-, methyl ester (chemical formula: C₈H₉NO₂) is a compound with various applications in chemistry, biology, and industry. It is also known by other names, including p-aminobenzoic acid methyl ester and methyl 4-aminobenzoate . This compound plays a crucial role in synthetic chemistry and has interesting properties due to its aromatic ring and amino group.

Preparation Methods

Synthetic Routes::

    Acylation of Aniline: One common method involves the acylation of aniline (C₆H₅NH₂) with methyl chloroformate (ClCOOCH₃) or methyl benzoate (C₆H₅COOCH₃). The reaction proceeds under mild conditions, yielding the desired product.

    Esterification: Another approach is the esterification of 4-aminobenzoic acid (p-aminobenzoic acid) with methanol (CH₃OH) using acid catalysts.

Industrial Production:: Industrial-scale production typically employs the esterification route due to its efficiency and scalability.

Chemical Reactions Analysis

Benzoic acid, 4-amino-, methyl ester undergoes various reactions:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding 4-aminobenzoic acid and methanol.

    Oxidation: It can be oxidized to form the corresponding carboxylic acid (benzoic acid).

    Substitution: The amino group can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., KMnO₄).

Major products:

  • Hydrolysis: 4-aminobenzoic acid
  • Oxidation: Benzoic acid
  • Substitution: Various substituted derivatives
  • Reduction: Methyl 4-aminobenzyl alcohol

Scientific Research Applications

    Organic Synthesis: Used as a building block in the synthesis of other compounds.

    Photostabilizer: Added to sunscreens and cosmetics to protect against UV radiation.

    Antibacterial Agent: Exhibits antibacterial properties.

    Medicine: Precursor for local anesthetics and antifolate drugs.

Mechanism of Action

The exact mechanism of action depends on the specific application. For instance:

  • As a photostabilizer, it absorbs UV radiation and dissipates the energy harmlessly.
  • In antibacterial applications, it interferes with bacterial metabolism or cell wall synthesis.

Comparison with Similar Compounds

Benzoic acid, 4-amino-, methyl ester is unique due to its combination of an aromatic ring, amino group, and ester functionality. Similar compounds include:

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 4-(3-aminoprop-1-en-2-yl)benzoate

InChI

InChI=1S/C11H13NO2/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-6H,1,7,12H2,2H3

InChI Key

HHGGRKNHLQVIAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=C)CN

Origin of Product

United States

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